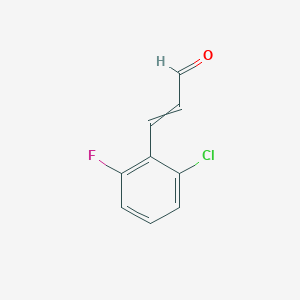
3-(2-chloro-6-fluorophenyl)prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-6-fluorophenyl)prop-2-enal can be achieved through several methods. One common approach involves the reaction of 2-chloro-6-fluorobenzaldehyde with propenyl derivatives under specific conditions. The reaction typically requires a base catalyst and is carried out in an organic solvent such as ethanol or methanol. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-6-fluorophenyl)prop-2-enal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(2-chloro-6-fluorophenyl)prop-2-enoic acid.
Reduction: 3-(2-chloro-6-fluorophenyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-chloro-6-fluorophenyl)prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-fluorophenyl)prop-2-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro and fluoro substituents may enhance the compound’s binding affinity and specificity towards certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chloro-2-fluorophenyl)prop-2-enal
- 3-(2,6-difluorophenyl)prop-2-enal
- 3-(2-chloro-6-fluorophenyl)prop-2-enone
Uniqueness
3-(2-chloro-6-fluorophenyl)prop-2-enal is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and interaction with biological targets. This compound’s distinct chemical structure allows for unique applications and properties compared to its analogs.
Biological Activity
3-(2-Chloro-6-fluorophenyl)prop-2-enal, an organic compound characterized by its aldehyde functional group, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H8ClF with a molecular weight of approximately 186.61 g/mol. The presence of chlorine and fluorine atoms on the phenyl ring significantly influences its chemical properties, enhancing its reactivity and biological activity.
The compound acts as an electrophile, capable of forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to enzyme inhibition or modification of protein function, which is crucial for drug design. The specific arrangement of the chlorine and fluorine substituents enhances its binding affinity to biological targets, influencing its pharmacological effects.
Biological Activities
1. Anticancer Activity:
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of breast cancer cells (MCF-7) and colon cancer cells (HCT116). The compound's mechanism involves disrupting microtubule dynamics, which is critical for cell division .
2. Anti-inflammatory Effects:
The compound has been investigated for its potential anti-inflammatory properties. Its ability to modulate inflammatory pathways may provide therapeutic avenues for conditions characterized by chronic inflammation.
3. Enzyme Inhibition:
Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic processes. This inhibition can alter biochemical pathways, making it a candidate for further pharmacological exploration.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3-(4-Chloro-2-fluorophenyl)prop-2-enal | Different positioning of chloro and fluoro groups | Moderate antiproliferative effects |
| 3-(2,6-Difluorophenyl)prop-2-enal | Contains two fluorine atoms on the phenyl ring | Enhanced cytotoxicity in certain cancer lines |
| 3-(2-Chloro-4-fluorophenyl)prop-2-enal | Chlorine at position 2 and fluorine at position 4 | Variable anti-inflammatory effects |
Properties
Molecular Formula |
C9H6ClFO |
|---|---|
Molecular Weight |
184.59 g/mol |
IUPAC Name |
3-(2-chloro-6-fluorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6ClFO/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1-6H |
InChI Key |
CULZNIOWOCPUHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















